molecular formula C14H26N2O3 B1448021 tert-Butyl (2-oxa-8-azaspiro[4.5]decan-3-ylmethyl)carbamate CAS No. 1657033-43-6

tert-Butyl (2-oxa-8-azaspiro[4.5]decan-3-ylmethyl)carbamate

Cat. No.: B1448021
CAS No.: 1657033-43-6
M. Wt: 270.37 g/mol
InChI Key: UDRFMMANEMUIEH-UHFFFAOYSA-N
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Description

tert-Butyl (2-oxa-8-azaspiro[4.5]decan-3-ylmethyl)carbamate: is a chemical compound with the molecular formula C14H26N2O3 It is known for its unique spirocyclic structure, which includes both an oxazolidine and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-oxa-8-azaspiro[4.5]decan-3-ylmethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable spirocyclic precursor. One common method involves the use of tert-butyl chloroformate and a spirocyclic amine under basic conditions to form the desired carbamate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-oxa-8-azaspiro[4.5]decan-3-ylmethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the spirocyclic ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.

    Substitution: Alkyl halides, acyl chlorides, dichloromethane or tetrahydrofuran as solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or epoxidized derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl (2-oxa-8-azaspiro[4.5]decan-3-ylmethyl)carbamate is used as a building block for the construction of more complex molecules. Its spirocyclic structure provides a rigid framework that can be exploited in the design of novel compounds.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique structure may interact with biological targets in ways that other compounds cannot, making it a valuable scaffold for drug discovery.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl (2-oxa-8-azaspiro[4.5]decan-3-ylmethyl)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

  • tert-Butyl (2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate
  • tert-Butyl (3-oxo-1-oxa-8-azaspiro[4.5]decan-4-yl)carbamate
  • tert-Butyl (2-oxo-1-oxa-8-azaspiro[4.5]decan-4-yl)carbamate

Comparison: Compared to these similar compounds, tert-Butyl (2-oxa-8-azaspiro[4.5]decan-3-ylmethyl)carbamate is unique due to the position of the substituent on the spirocyclic ring. This difference can significantly impact its chemical reactivity and biological activity, making it a distinct and valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl N-(2-oxa-8-azaspiro[4.5]decan-3-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-9-11-8-14(10-18-11)4-6-15-7-5-14/h11,15H,4-10H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRFMMANEMUIEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC2(CCNCC2)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501133653
Record name Carbamic acid, N-(2-oxa-8-azaspiro[4.5]dec-3-ylmethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501133653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1657033-43-6
Record name Carbamic acid, N-(2-oxa-8-azaspiro[4.5]dec-3-ylmethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1657033-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(2-oxa-8-azaspiro[4.5]dec-3-ylmethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501133653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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